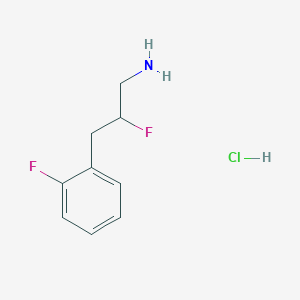

2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-fluoro-3-(2-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c10-8(6-12)5-7-3-1-2-4-9(7)11;/h1-4,8H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQWETGNPXHCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CN)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride, also known as 2-FFPA hydrochloride, is a synthetic compound that has garnered attention in pharmacological research due to its structural similarities to amphetamines and its potential therapeutic applications. This article explores the biological activity of 2-FFPA hydrochloride, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C9H12ClF2N

- Molecular Weight : 207.65 g/mol

- IUPAC Name : 2-fluoro-3-(2-fluorophenyl)propan-1-amine; hydrochloride

- CAS Number : 2098024-92-9

Structural Characteristics

The compound features a fluorinated propanamine backbone with a phenyl ring substituted at the para position, which may contribute to its biological activity. The presence of fluorine atoms can enhance lipophilicity and alter receptor binding profiles.

Research indicates that 2-FFPA hydrochloride exhibits potent activity as a dopamine transporter (DAT) inhibitor. This mechanism is critical for its potential use in treating neuropsychiatric disorders such as ADHD. The compound also shows moderate inhibition of norepinephrine (NET) and serotonin transporters (SERT), suggesting a multi-target approach that could enhance its therapeutic efficacy.

Pharmacological Effects

-

Dopamine Transport Inhibition :

- Selectivity : The compound demonstrates selective inhibition of DAT over NET and SERT, which is crucial for minimizing side effects associated with non-selective stimulants.

- Potential Applications : Given its selectivity, 2-FFPA may be explored for conditions like ADHD and depression.

-

Neuropharmacological Studies :

- In vitro studies have shown that 2-FFPA can increase extracellular dopamine levels in synaptic clefts by blocking reuptake mechanisms, which is consistent with the actions of other stimulant medications.

Toxicity Profile

The toxicity of 2-FFPA hydrochloride has not been extensively characterized. Preliminary studies suggest acute toxicity at high doses, necessitating careful handling and further investigation into its safety profile.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar compounds, providing insights into the expected effects of 2-FFPA:

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | DAT Inhibition | NET Inhibition | SERT Inhibition | Therapeutic Potential |

|---|---|---|---|---|

| This compound (2-FFPA) | High | Moderate | Moderate | ADHD, Depression |

| 2-Fluoro-3-(2-methylphenyl)propan-1-amine hydrochloride (2-FMA) | High | Low | Low | ADHD |

| 3-(2-Fluorophenyl)-1-propanamine | Moderate | Moderate | Low | Potential Stimulant |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential as a CNS Stimulant

Research indicates that 2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride may act as a central nervous system (CNS) stimulant. Its structural similarity to amphetamines suggests it could interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Studies have shown that compounds in this class can enhance neurotransmitter release by inhibiting their reuptake, leading to increased extracellular concentrations and stimulatory effects on the CNS .

Pharmacological Studies

Pharmacological investigations focus on the compound's interaction with monoamine transporters. It has been noted for its potential selectivity towards dopamine and norepinephrine transporters, which could be beneficial in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique fluorinated structure allows for various chemical modifications, enabling the development of new pharmaceuticals and agrochemicals .

Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. In vitro experiments indicated that these compounds could modulate synaptic transmission and protect neurons from degeneration .

Antimicrobial Activity

Research has also shown antimicrobial properties in structurally related compounds. For example, certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. This suggests potential applications in developing new antimicrobial agents .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 2-fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride and related compounds:

Key Observations :

- Fluorine Positioning: The target compound’s dual fluorine substituents (C2 of propane and o-phenyl) distinguish it from analogs like 3-(2-fluorophenyl)propan-1-amine HCl, which lacks the propane fluorine . This substitution likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

- Molecular Weight Trends : The trifluoropropyl derivative exhibits a higher molecular weight (254.09 g/mol) due to the CF₃ group, whereas chlorine substitution (e.g., in ) increases halogen content but reduces fluorine’s electronic effects.

- Synthetic Accessibility : Compounds like 1-(2-fluorophenyl)propan-1-amine HCl are synthesized via reductive amination or Gabriel synthesis, as inferred from general procedures in .

Pharmacological and Reactivity Insights

- Receptor Affinity : Fluorine’s electron-withdrawing effects enhance binding to amine receptors (e.g., serotonin or dopamine receptors). The o-fluorophenyl group in the target compound may improve steric interactions compared to unsubstituted phenyl analogs .

- Stability and Solubility : Hydrochloride salts of fluorinated amines generally exhibit improved aqueous solubility and crystallinity, as seen in 3-(2-fluorophenyl)propan-1-amine HCl (stored under inert conditions) .

- Comparative Reactivity : The absence of a propane fluorine in analogs like 1-(2-fluorophenyl)propan-1-amine HCl may reduce steric hindrance during nucleophilic reactions, enabling easier functionalization at the amine group.

Métodos De Preparación

Reported Preparation Method

A notable preparation method is described in a patent (WO2015001565A2), which outlines an improved process involving the following key steps:

- Starting Materials: 3-methylamino-1-phenyl-1-propanol and 2-fluorotoluene.

- Base and Solvent System: Potassium hydroxide in a biphasic system of toluene and dimethyl sulfoxide (DMSO).

- Reaction Conditions: Heating the mixture to 126-128°C for 8-9 hours with azeotropic distillation to remove water formed during the reaction.

- Workup: After cooling, addition of water, phase separation, and extraction of the aqueous layer with toluene.

- Salt Formation: The organic layer is treated with oxalic acid in isopropyl alcohol to precipitate the product.

- Drying: The precipitate is filtered, washed, and dried under vacuum at 65-70°C.

This procedure yields 425-430 grams of the target compound with high purity, indicating an efficient and scalable method for synthesis.

Detailed Reaction Scheme and Conditions

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 3-methylamino-1-phenyl-1-propanol + KOH, toluene/DMSO, 126-128°C, 8-9 h | Nucleophilic substitution with 2-fluorotoluene | Azeotropic removal of water ensures reaction completion |

| 2 | Addition of water, phase separation, toluene extraction | Separation of organic and aqueous layers | Ensures removal of inorganic impurities |

| 3 | Oxalic acid solution in isopropyl alcohol, stirring 1 h | Formation of oxalate salt precipitate | Improves product isolation and purity |

| 4 | Filtration, washing with toluene and isopropyl alcohol, vacuum drying at 65-70°C | Purification and drying | Yields high purity hydrochloride salt |

Analytical and Research Findings

- The reaction is exothermic, especially during the bromination step if included in precursor synthesis.

- The use of a biphasic solvent system (toluene and DMSO) facilitates the reaction by dissolving both organic and inorganic reagents.

- Azeotropic distillation is critical to remove water and drive the reaction forward.

- The salt formation step with oxalic acid enhances crystallinity and stability of the product.

- Drying under vacuum at moderate temperatures prevents decomposition and loss of volatile components.

These findings demonstrate the importance of controlled reaction conditions, solvent choice, and purification steps for optimal yield and product quality.

Comparative Analysis of Preparation Approaches

While the patent above provides a comprehensive and industrially viable method, other literature sources describe related synthetic strategies involving:

- Use of palladium-catalyzed cross-coupling reactions for aryl amination.

- Protection-deprotection strategies for amine functionality.

- Alternative salt formation methods using hydrochloric acid in dioxane or other solvents.

However, these methods are less directly reported for 2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride specifically and may require additional optimization.

Summary Table of Preparation Parameters

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Starting materials | 3-methylamino-1-phenyl-1-propanol, 2-fluorotoluene | Determines fluorine incorporation |

| Base | Potassium hydroxide | Facilitates nucleophilic substitution |

| Solvent system | Toluene and dimethyl sulfoxide (DMSO) | Enables biphasic reaction medium |

| Temperature | 126-128°C | Ensures reaction kinetics |

| Reaction time | 8-9 hours | Completes conversion |

| Water removal | Azeotropic distillation | Drives equilibrium towards product |

| Salt formation | Oxalic acid in isopropyl alcohol | Enhances product isolation |

| Drying conditions | Vacuum, 65-70°C, 2-3 hours | Preserves product integrity |

| Yield | 425-430 g (scale not specified) | High yield, suitable for scale-up |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-(2-fluorophenyl)propan-1-amine hydrochloride, and how can reaction conditions be optimized in academic laboratories?

- Methodological Answer : Synthesis typically involves halogenation and amination steps. For analogous fluorinated phenylpropanamines, nitration of chlorobenzene followed by fluorination (using KF or Selectfluor®) and amination under inert atmospheres (N₂/Ar) is common. Optimize reaction temperatures (e.g., 60–80°C for fluorination) and solvent systems (e.g., THF or DMF) to minimize byproducts. Catalysts like palladium on carbon can enhance efficiency in reductive amination steps .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -120 ppm for aromatic F). ¹H NMR should show characteristic peaks for the propaneamine backbone (δ 2.8–3.5 ppm) and aromatic protons (δ 7.1–7.5 ppm). High-resolution mass spectrometry (HRMS) must align with the molecular formula (C₉H₁₁ClF₂N; expected [M+H]⁺: 232.06). X-ray crystallography resolves stereochemical ambiguities .

Q. What purity assessment protocols are critical for this compound in pharmacological studies?

- Methodological Answer : Employ HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve ≥95% purity. Thermal gravimetric analysis (TGA) confirms stability up to 150°C, while Karl Fischer titration ensures low water content (<0.5%). Compare retention times with reference standards from peer-reviewed syntheses .

Advanced Research Questions

Q. How can computational models resolve contradictions between predicted and observed biological activity of fluorinated phenylpropanamine derivatives?

- Methodological Answer : Reconcile discrepancies by refining molecular docking parameters (e.g., protonation states of amine groups at physiological pH) and validating with experimental binding assays (e.g., surface plasmon resonance). Adjust solvation models (e.g., implicit vs. explicit water) in simulations to better match in vitro IC₅₀ values. Case studies show improved correlation when using hybrid QM/MM methods .

Q. What experimental designs elucidate the metabolic pathways of this compound in hepatic models?

- Methodological Answer : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS. Use stable isotopes (e.g., ¹³C-labeled amine groups) to track Phase I oxidation and Phase II conjugation. Identify cytochrome P450 isoforms (e.g., CYP3A4) using selective inhibitors. Cross-reference with structurally similar compounds, such as 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride, to predict dominant metabolic pathways .

Q. How can researchers optimize enantiomeric resolution for chiral derivatives of this compound?

- Methodological Answer : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Polarimetric analysis and circular dichroism (CD) confirm enantiopurity. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysis (e.g., immobilized lipases) yields >99% enantiomeric excess .

Methodological Considerations

Q. What safety protocols are essential for handling fluorinated amine hydrochlorides?

- Critical Measures : Use PPE (nitrile gloves, goggles, lab coats) and conduct reactions in fume hoods. Neutralize waste with 10% sodium bicarbonate before disposal. Emergency spill protocols include containment with vermiculite and decontamination using 0.5 M NaOH. Refer to SDS guidelines for fluorinated amines, which highlight risks of HCl gas release upon thermal decomposition .

Q. How should scale-up strategies balance yield and purity for this compound?

- Scale-Up Framework : Transition from batch to continuous flow reactors to improve heat dissipation. Optimize residence time (30–60 minutes) and catalyst loading (5–10% Pd/C). Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity. Monitor scalability using process analytical technology (PAT) for real-time HPLC feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.